Ethyl 6-(tert-butyl)-2-methylnicotinate
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-6-16-12(15)10-7-8-11(13(3,4)5)14-9(10)2/h7-8H,6H2,1-5H3 |
InChI Key |
UNKVJWPPVCFGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 6-(tert-butyl)-2-methylnicotinate
- CAS Number : 199806-02-5
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- Structure : A nicotinic acid derivative featuring a tert-butyl group at the 6-position, a methyl group at the 2-position, and an ethyl ester at the carboxylate position (Figure 1).
Applications :
Primarily used as a laboratory chemical and intermediate in organic synthesis, particularly in the preparation of bioactive hydrazide derivatives (e.g., antimicrobial agents) .
Structural Comparison with Similar Nicotinate Derivatives
Nicotinic acid esters are versatile scaffolds in medicinal and materials chemistry. Key structural analogs of this compound include:
Table 1: Structural Features of Selected Nicotinate Derivatives
Key Structural Insights :
- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to bromophenyl or fluorophenyl substituents. This may influence reactivity in substitution reactions or binding to biological targets.
- Electronic Effects : Electron-withdrawing groups (e.g., -Br in bromophenyl, -F in fluorophenyl) enhance electrophilic reactivity at the pyridine ring, whereas electron-donating groups (e.g., -OCH₃ in methoxy) decrease it.
- Biological Relevance : Fluorinated analogs (e.g., ) are often prioritized in drug discovery due to improved metabolic stability and bioavailability.
Comparative Reactivity
- Hydrazinolysis: Ethyl 6-(4-bromophenyl)-2-methylnicotinate undergoes hydrazinolysis to yield nicotinic acid hydrazides (90% yield), a reaction likely applicable to the tert-butyl analog for generating bioactive derivatives .
- Ester Hydrolysis : The ethyl ester group in all compounds can be hydrolyzed to carboxylic acids, a common step in prodrug activation or further functionalization.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Thermal Stability : The tert-butyl group may enhance thermal stability compared to halogenated analogs due to reduced electron-withdrawing effects.
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